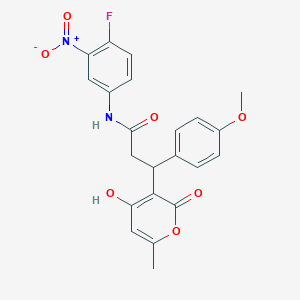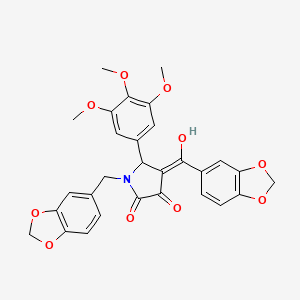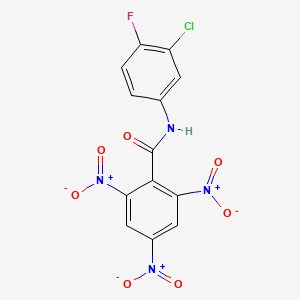![molecular formula C28H29N3O7 B14943549 ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943549.png)
ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features multiple functional groups, including hydroxyl, methoxy, indole, and pyridinecarboxylate, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. Key steps may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the indole moiety: This step may involve coupling reactions such as the Suzuki or Heck reaction.
Functional group modifications: Hydroxylation, methoxylation, and esterification reactions are employed to introduce the hydroxyl, methoxy, and ethyl ester groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
類似化合物との比較
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: This compound shares similar structural features but may differ in specific functional groups or substituents.
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Another structurally related compound with potential differences in biological activity and chemical reactivity.
特性
分子式 |
C28H29N3O7 |
|---|---|
分子量 |
519.5 g/mol |
IUPAC名 |
ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C28H29N3O7/c1-3-38-28(36)20-15-31-27(35)25(26(20)34)19(16-8-9-23(37-2)22(32)12-16)13-24(33)29-11-10-17-14-30-21-7-5-4-6-18(17)21/h4-9,12,14-15,19,30,32H,3,10-11,13H2,1-2H3,(H,29,33)(H2,31,34,35) |
InChIキー |
DKQHPJYKYJOGOB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)

![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B14943492.png)
![3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine](/img/structure/B14943493.png)
![N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)
![1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)


![N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B14943532.png)

![2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943545.png)

